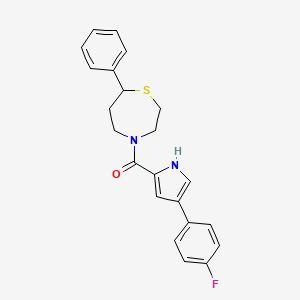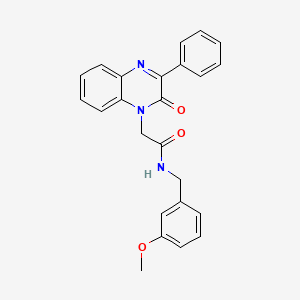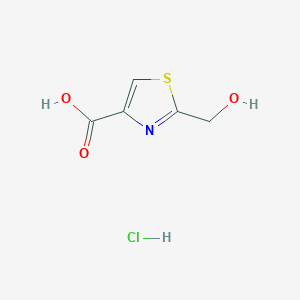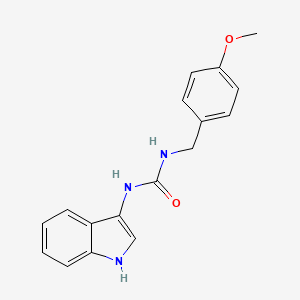
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, is a complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the fluorophenyl group, pyrrole ring, and thiazepane moiety. These structural features are commonly found in compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiproliferative properties.
Synthesis Analysis
While the specific synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is not detailed in the provided papers, we can infer from the related literature that such compounds can be synthesized using one-pot methods or multi-step reactions involving key intermediates. For instance, the synthesis of a related compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, was achieved using a one-pot procedure that involved acetophenone and trimethylacetaldehyde with TosMIC and a mild base . This suggests that similar methodologies could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . This technique could be employed to ascertain the precise molecular geometry of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, which would be crucial for understanding its chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one being analyzed are typically characterized by their solubility, melting point, and stability. These properties are influenced by the molecular structure and the nature of substituents. For instance, the presence of a fluorophenyl group could enhance the compound's lipophilicity, potentially affecting its pharmacokinetic profile. The crystal structure analysis of a related compound revealed a yellow block-shaped crystal, which suggests that the compound might also exhibit distinct crystalline properties .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Development of New Synthetic Pathways
Novel synthetic methods for pyrrole and phenyl methanone derivatives have been explored, demonstrating the importance of such compounds in developing new chemical synthesis strategies. The one-pot synthesis technique for pyrrole derivatives offers an economical and efficient route, showcasing the compound's utility in synthetic organic chemistry (Kaur & Kumar, 2018).
Crystal Structure Elucidation
Understanding the crystal structure of compounds with similar frameworks helps in the rational design of new molecules with desired physical and chemical properties. Studies involving X-ray diffraction and DFT calculations reveal the molecular geometry and electronic structure, crucial for designing compounds with specific reactivities or binding capabilities (Huang et al., 2021).
Medicinal Chemistry and Pharmacology
Antitumor Activity
Compounds bearing structural similarities to the queried molecule have shown significant antitumor effects, both in vitro and in vivo. These findings underscore the potential of such molecules in the development of new anticancer agents, with specific mechanisms of action including tubulin polymerization inhibition and apoptosis induction in cancer cells (Magalhães et al., 2011; Magalhães et al., 2013).
Design and Discovery of New Drug Candidates
The structural features of similar compounds have facilitated the discovery of new drug candidates targeting specific biological receptors or pathways. For example, selective inhibition of the Met kinase superfamily by substituted carboxamides illustrates the compound's relevance in identifying new therapeutics for cancer and other diseases (Schroeder et al., 2009).
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-19-8-6-16(7-9-19)18-14-20(24-15-18)22(26)25-11-10-21(27-13-12-25)17-4-2-1-3-5-17/h1-9,14-15,21,24H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIMGCSHLUPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B2551908.png)


![2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride](/img/structure/B2551912.png)

![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)
![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)